2-Chloroethyldiphenylphosphine
Description
Significance of Organophosphorus Compounds in Modern Synthesis and Catalysis
Organophosphorus compounds represent a cornerstone of modern chemistry, with their applications spanning organic synthesis, materials science, medicinal chemistry, and agriculture. longdom.orgrsc.org These compounds are integral to numerous chemical transformations, acting as key reagents, intermediates, and ligands for transition metal catalysts. mdpi.commdpi.com Their utility stems from the unique properties of the phosphorus atom, which can exist in various oxidation states and coordination environments, allowing for fine-tuning of reactivity and selectivity. longdom.org
In the realm of synthesis, organophosphorus reagents are famous for their role in fundamental reactions like the Wittig reaction, which is a premier method for alkene synthesis from aldehydes or ketones using phosphonium (B103445) ylides. researchgate.net Other notable transformations include the Arbuzov, Pudovik, and Mitsunobu reactions, all of which are indispensable tools for constructing carbon-phosphorus and other essential bonds. mdpi.com Furthermore, organophosphates, a subclass of organophosphorus compounds, are widely used as electrophiles in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, and Kumada reactions, demonstrating their versatility in forming carbon-carbon bonds. nih.gov
The impact of organophosphorus compounds is profoundly felt in the field of catalysis. oatext.com Tertiary phosphines, in particular, are a dominant class of ligands in homogeneous catalysis. mdpi.com By coordinating to transition metals like palladium, platinum, and rhodium, these ligands can modulate the metal center's electronic and steric properties. mdpi.comumb.edu This modulation is critical for controlling the activity and selectivity of catalytic processes, including cross-couplings, hydroformylations, and hydrogenations. mdpi.comoatext.com The development of chiral phosphine (B1218219) ligands has been especially pivotal for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. longdom.orgmdpi.com The continuous development of novel organophosphorus compounds and catalytic systems addresses the growing demand for efficient, cost-effective, and environmentally benign chemical processes. longdom.org
Position of 2-Chloroethyldiphenylphosphine within Tertiary Phosphine Ligand Chemistry
This compound holds a distinct position within the vast family of tertiary phosphine ligands, primarily due to the functional chloroethyl group attached to the phosphorus atom. smolecule.com Tertiary phosphines (PR₃) are a critical class of ligands because their electronic and steric characteristics can be systematically modified by changing the 'R' groups, which in turn influences the properties of their metal complexes. umb.edu
Electronic Properties: The electronic nature of this compound positions it as a moderate sigma-donor ligand. smolecule.com The presence of the electron-withdrawing chloroethyl substituent decreases the electron density at the phosphorus center when compared to a more standard ligand like triphenylphosphine (B44618). smolecule.com This modification influences its coordination behavior with transition metals. smolecule.com Spectroscopic analyses of its complexes, for instance with molybdenum pentacarbonyl, show carbonyl stretching frequencies that are characteristic of moderately electron-donating phosphines. smolecule.com
Steric Profile: The steric bulk of a phosphine ligand is a crucial factor in catalysis, affecting both the stability of the metal complex and the accessibility of substrates to the catalytic center. smolecule.com The steric profile of this compound is characterized by a cone angle similar to that of the widely used triphenylphosphine. smolecule.com This provides a good balance, offering sufficient protection to the metal center to prevent catalyst deactivation while still allowing the necessary space for catalytic turnover. smolecule.com
Reactivity and Functionality: The most defining feature of this compound is the reactive C-Cl bond on the ethyl chain. This functionality allows the compound to act not just as a spectator ligand but as a versatile precursor for more complex and tailored ligand architectures. The chloroethyl group can readily undergo nucleophilic substitution reactions, enabling the introduction of various other functional groups (e.g., amines, thiols, azides). smolecule.comresearchgate.net This synthetic versatility allows for the creation of hemilabile ligands, where a secondary, weaker donor group is tethered to the phosphine, which can play a dynamic role in catalytic cycles. researchgate.netnih.gov
| Property | This compound | Triphenylphosphine | Tricyclohexylphosphine |
|---|---|---|---|
| Formula | C₁₄H₁₄ClP | C₁₈H₁₅P | C₁₈H₃₃P |
| Molar Mass | 248.69 g/mol | 262.29 g/mol | 280.43 g/mol |
| Electronic Character | Moderate σ-donor, weak π-acceptor | Good σ-donor, weak π-acceptor | Strong σ-donor, weak π-acceptor |
| Key Feature | Reactive chloroethyl group for functionalization | Standard benchmark ligand | High steric bulk |
Overview of Key Academic Research Trajectories Involving this compound
Academic research has leveraged the unique attributes of this compound primarily in the synthesis of sophisticated ligands and the study of their coordination chemistry with transition metals. Its utility as a synthon is a recurring theme in the literature.
A prominent research trajectory involves the use of this compound as a starting material for the synthesis of hemilabile ligands. researchgate.netnih.gov These are ligands that contain at least two different donor groups, one of which can reversibly bind to a metal center. For example, this compound has been reacted with pyrene-appended thioamides to create novel phosphine-thioether (P,S) ligands. researchgate.net These ligands, when complexed with metals like Rhodium(I), can form "molecular tweezer" structures capable of anion recognition. researchgate.net The chloroethyl group is crucial here, as its reactivity allows for the straightforward linkage of the phosphine core to the secondary donor moiety. researchgate.netnih.gov
Another significant area of research is the synthesis of novel coordination complexes for potential applications in catalysis and materials science. smolecule.comsci-hub.se The reaction of this compound with various metal precursors leads to complexes with interesting structural and reactive properties. For instance, studies on its complexes with Rhodium(I) have shown that the coordination environment can be highly sensitive to the solvent, leading to an equilibrium between different structural isomers. nih.gov In non-polar solvents like dichloromethane (B109758), a "closed" isomer is favored, whereas in more polar solvents like tetrahydrofuran, a "semi-open" isomer, where the chloride anion has displaced the weaker sulfur donor, becomes dominant. nih.gov This solvent-induced switching provides insight into the design of stimuli-responsive catalytic systems.
Furthermore, this compound has been employed in the synthesis of specialized ligands for stabilizing unique metal clusters and nanoparticles. It has been used to prepare phosphine-functionalized carborane ligands, which are of interest in materials chemistry and boron neutron capture therapy. sci-hub.se The reaction of the chloroethyl group with a thiolated carborane anion creates a chelating ligand capable of coordinating to metals like platinum. sci-hub.se These research avenues highlight the compound's role as a versatile platform for generating ligands with tailored electronic, steric, and functional properties for advanced applications.
| Research Area | Application of this compound | Resulting System/Compound | Reference Study |
|---|---|---|---|
| Hemilabile Ligand Synthesis | Precursor for pyrene-appended phosphine-thioether ligands. | Rhodium(I) "molecular tweezer" complexes for anion sensing. | researchgate.net |
| Coordination Chemistry | Formation of Rh(I) phosphinoalkyl thioether complexes. | Solvent-switchable structural isomers (closed vs. semi-open). | nih.gov |
| Materials Chemistry | Synthesis of carboranylphosphine ligands. | Chelating ligands for platinum complexes. | sci-hub.se |
| Organic Synthesis | Intermediate for various organophosphorus compounds. | Serves as a key building block for more complex phosphines. | smolecule.com |
Structure
3D Structure
Properties
IUPAC Name |
2-chloroethyl(diphenyl)phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClP/c15-11-12-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTJZPOUUUWDIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCCl)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClP | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70291726 | |
| Record name | 2-Chloroethyldiphenylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70291726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.69 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5055-11-8 | |
| Record name | NSC77585 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77585 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloroethyldiphenylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70291726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Chloroethyldiphenylphosphine and Its Precursors
Established Synthetic Pathways to 2-Chloroethyldiphenylphosphine
The traditional synthesis of this compound relies on the formation of a phosphorus-carbon bond between a diphenylphosphido group and a two-carbon chloroethyl moiety. The methods to achieve this generally involve the reaction of a diphenylphosphine (B32561) derivative with a suitable chloroethyl electrophile.
A primary and direct route to this compound involves the nucleophilic substitution reaction between an alkali metal diphenylphosphide and a 1,2-dihaloethane. Lithium diphenylphosphide (LiPPh₂), a powerful nucleophile, is a common choice for this transformation. It is typically generated by the deprotonation of diphenylphosphine with an organolithium reagent like n-butyllithium or by the reduction of chlorodiphenylphosphine (B86185).
The reaction of lithium diphenylphosphide with 1,2-dichloroethane (B1671644) is a recognized method for forming the P-C₂H₄Cl bond. rsc.org In this Sₙ2 reaction, the diphenylphosphide anion displaces one of the chlorine atoms of the 1,2-dichloroethane.
Reaction Scheme:
Ph₂PLi + ClCH₂CH₂Cl → Ph₂PCH₂CH₂Cl + LiCl
To favor the monosubstituted product, this compound, reaction conditions such as stoichiometry and temperature must be carefully controlled. Using an excess of the dihaloethane can minimize the formation of the primary byproduct, 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), which arises from a second substitution reaction. nih.gov The choice of haloethane can also influence reactivity; 1-bromo-2-chloroethane (B52838) is a viable alternative, with the more labile bromide acting as the primary leaving group. sinocurechem.comnih.gov
| Reactant 1 | Reactant 2 | Primary Product | Key Consideration |
| Lithium Diphenylphosphide | 1,2-Dichloroethane | This compound | Stoichiometric control to prevent disubstitution |
| Sodium Diphenylphosphide | 1-Bromo-2-chloroethane | This compound | Bromine is a better leaving group than chlorine |
The industrial production of this compound is intrinsically linked to the large-scale synthesis of its key precursor, chlorodiphenylphosphine (Ph₂PCl). The dominant commercial method for producing chlorodiphenylphosphine starts from fundamental feedstocks: benzene (B151609) and phosphorus trichloride (B1173362) (PCl₃).
This process typically involves a high-temperature, gas-phase reaction. Benzene is reacted with phosphorus trichloride at temperatures around 600 °C to yield dichlorophenylphosphine (B166023) (PhPCl₂) and hydrogen chloride (HCl). researchgate.net
Step 1: Phenylation
C₆H₆ + PCl₃ → C₆H₅PCl₂ + HCl
Subsequently, the dichlorophenylphosphine undergoes a redistribution reaction (dismutation) at high temperatures in the gas phase to produce chlorodiphenylphosphine and regenerate phosphorus trichloride. researchgate.net
Step 2: Redistribution
2 C₆H₅PCl₂ ⇌ (C₆H₅)₂PCl + PCl₃
This industrial pathway is academically significant as it provides the foundational building block for a vast array of organophosphorus compounds. The resulting chlorodiphenylphosphine can be readily converted to diphenylphosphine (via reduction, e.g., with LiAlH₄) or to alkali metal phosphides (via reaction with metals like sodium or lithium), which are the direct reagents used in the synthesis of this compound as described in section 2.1.1. researchgate.netrsc.org Therefore, the economics and efficiency of this industrial process have a direct impact on the accessibility of this compound for research and specialized applications.
In Situ Generation and Utilization of this compound in Complex Syntheses
In situ generation refers to the preparation of a reagent within the reaction mixture, followed by its immediate use in a subsequent transformation without isolation. This strategy is particularly advantageous for reagents that are unstable, hazardous, or difficult to purify.
While specific literature detailing the in situ generation of this compound is not prominent, the concept is widely applied to other reactive phosphorus ligands and intermediates. For example, phosphinite and other phosphine (B1218219) ligands can be generated in situ from stable precursors like chlorophosphines in the presence of an alcohol or other nucleophile, and then immediately participate in a catalytic cycle.
Applying this concept, one could envision a one-pot synthesis where lithium diphenylphosphide is first generated from chlorodiphenylphosphine. Then, 1,2-dichloroethane is added to the same vessel to form this compound in situ. This newly formed phosphine could then be directly utilized as a ligand for a metal catalyst or as a reactant in a subsequent step, such as a Wittig-type reaction or as a precursor for a phosphonium (B103445) salt.
Potential Advantages of In Situ Generation:
Avoids Isolation: Circumvents the need to purify and handle the potentially sensitive this compound intermediate.
Improved Safety: Minimizes handling of a reactive reagent.
This approach aligns with the goals of process intensification and green chemistry by making complex multi-step syntheses more streamlined and efficient.
Elucidation of Reactivity Patterns and Mechanistic Pathways of 2 Chloroethyldiphenylphosphine
Nucleophilic Reactivity of the Phosphine (B1218219) Moiety in 2-Chloroethyldiphenylphosphine
The phosphorus atom in this compound possesses a lone pair of electrons, rendering it nucleophilic. This inherent nucleophilicity drives a variety of reactions, including substitutions and interactions with electrophilic species.
The chloroethyl group in this compound is susceptible to nucleophilic substitution reactions, where a nucleophile replaces the chlorine atom. smolecule.com This process allows for the introduction of a wide range of functional groups, expanding the synthetic utility of the parent compound. For instance, treatment with sodium azide (B81097) can yield the corresponding azide derivative. smolecule.com
The mechanism of these substitution reactions can be classified as either SN1 or SN2, depending on the reaction conditions and the nature of the nucleophile. gacariyalur.ac.inucsd.edu In an SN2 reaction, the nucleophile attacks the carbon atom bonded to the chlorine from the backside, leading to an inversion of configuration at the carbon center. ucsd.edu This is a concerted, one-step process where the bond to the nucleophile forms as the bond to the leaving group (chloride) breaks. gacariyalur.ac.in The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. gacariyalur.ac.in
Conversely, an SN1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. This pathway is favored by conditions that stabilize the carbocation and is often observed with weaker nucleophiles. The nucleophile can then attack the planar carbocation from either face, potentially leading to a mixture of stereoisomers. ucsd.edu
The reactivity of the chloroethyl group can be enhanced by converting the chloride into a better leaving group, such as a tosylate or mesylate. ub.edu This strategy is particularly useful for facilitating substitution reactions with weaker nucleophiles. ub.edu
The nucleophilic phosphorus atom in this compound readily reacts with various electrophiles. masterorganicchemistry.com Electrophiles are electron-deficient species that can accept an electron pair to form a new covalent bond. savemyexams.com This reactivity is fundamental to the role of phosphines as ligands in coordination chemistry and as reagents in organic synthesis.
A prominent example of this reactivity is the coordination of this compound to transition metals. smolecule.com The phosphine donates its lone pair of electrons to a vacant orbital on the metal center, forming a metal-phosphine complex. These complexes are widely used as catalysts in a variety of chemical transformations. smolecule.com
Furthermore, the phosphine moiety can react with electrophilic reagents such as alkyl halides. This reaction, known as quaternization, results in the formation of a phosphonium (B103445) salt where the phosphorus atom bears a positive charge.
Oxidative and Other Transformations of this compound
Beyond its nucleophilic reactions, this compound can undergo oxidative transformations and further derivatization, leading to a diverse array of organophosphorus compounds with distinct properties and applications.
This compound can be oxidized to form the corresponding phosphine oxide, this compound oxide. smolecule.com This oxidation can occur under various conditions, including exposure to air or treatment with oxidizing agents like hydrogen peroxide. wikipedia.org The resulting phosphine oxides are generally more stable than their phosphine precursors. smolecule.com The formation of phosphine oxides is a common transformation for organophosphines and is a key step in various synthetic methodologies. wikipedia.orgorganic-chemistry.org For instance, the oxidation of triphenylphosphine (B44618) to triphenylphosphine oxide can be facilitated by iron(III) chloride in acetonitrile. chempap.org
In addition to oxides, other chalcogenides of this compound, such as sulfides and selenides, can be prepared. These are typically synthesized by reacting the phosphine with elemental sulfur or selenium. rsc.orgmdpi.com The reaction with sulfur is a well-established method for preparing phosphine sulfides. rsc.org The synthesis of phosphine selenides can be achieved by reacting the phosphine with red selenium. mdpi.com These chalcogenide derivatives exhibit different electronic and steric properties compared to the parent phosphine and its oxide, making them valuable ligands in coordination chemistry. nitrkl.ac.in
Table 1: Representative Oxidative and Chalcogenide-Forming Reactions
| Reactant | Reagent | Product | Reaction Type |
|---|---|---|---|
| This compound | Air (O₂) or H₂O₂ | This compound oxide | Oxidation |
| This compound | Sulfur (S₈) | This compound sulfide | Sulfidation |
The chloroethyl chain of this compound provides a handle for further chemical modifications through functional group interconversions. solubilityofthings.comimperial.ac.uk These transformations allow for the synthesis of a variety of derivatives with tailored properties.
One important derivatization is the dehydrohalogenation of this compound oxide to yield diphenyl(vinyl)phosphine oxide. This elimination reaction is typically carried out by heating the substrate under reduced pressure. The resulting vinylphosphine oxide is a valuable building block in organic synthesis.
Another key functional group interconversion is the conversion of the chloro group to other halides, such as iodides or bromides, through the Finkelstein reaction. vanderbilt.edu This is typically achieved by treating the chloro-substituted compound with a sodium halide in acetone. vanderbilt.edu The order of reactivity for these nucleophilic substitutions is generally I > Br > Cl. vanderbilt.edu
Furthermore, the chloroethyl group can be converted to other functional groups such as nitriles by displacement with cyanide anion, or azides by reaction with azide anion. vanderbilt.edu These transformations significantly broaden the scope of accessible derivatives from this compound.
Table 2: Examples of Functional Group Interconversions
| Starting Material | Reagent(s) | Product | Transformation |
|---|---|---|---|
| This compound oxide | Heat, reduced pressure | Diphenyl(vinyl)phosphine oxide | Dehydrohalogenation |
| This compound | NaI, acetone | 2-Iodoethyldiphenylphosphine | Finkelstein Reaction |
| This compound | KCN, 18-crown-6, DMSO | 3-(Diphenylphosphino)propanenitrile | Cyanation |
Computational and Experimental Mechanistic Investigations of this compound Reactions
The elucidation of reaction mechanisms for this compound relies on a combination of experimental and computational methods. anu.edu.au Computational studies, often employing density functional theory (DFT), can provide valuable insights into the energetics and geometries of transition states and intermediates, helping to rationalize observed reactivity and selectivity. nih.gov
Experimental investigations often involve kinetic studies to determine the rate law of a reaction, which can provide evidence for a particular mechanism. For example, a second-order rate law in a substitution reaction is consistent with an SN2 mechanism. gacariyalur.ac.in Isotopic labeling studies can also be employed to trace the fate of atoms during a reaction, providing further mechanistic detail.
For instance, in nucleophilic substitution reactions at a phosphorus center, competition between a direct SN2(P) mechanism and an elimination-addition pathway involving a transient "phosphene" intermediate has been studied. rsc.org The nature of the substituents and the reaction conditions can influence which pathway is favored.
The reactivity of related organophosphorus compounds has been extensively studied. For example, the reaction of chlorodiphenylphosphine (B86185) with various nucleophiles is well-documented. wikipedia.org These studies provide a foundation for understanding the behavior of this compound. Similarly, investigations into the synthesis of phosphine oxides and chalcogenides from other phosphines offer valuable parallels. wikipedia.orgnitrkl.ac.inelsevierpure.comnih.gov
Density Functional Theory (DFT) and Ab Initio Calculations for Transition State Analysis
Computational chemistry provides powerful tools for mapping the potential energy surfaces of chemical reactions, allowing for the identification and characterization of transient structures like transition states. rsc.org Methods such as Density Functional Theory (DFT) and ab initio calculations are instrumental in determining the geometries and energetic barriers of these fleeting species. illinois.eduarxiv.org For a molecule like this compound, these theoretical approaches can illuminate the pathways of its various transformations, such as nucleophilic substitution at the chloroethyl group, oxidation at the phosphorus center, or its coordination to a metal in a catalytic cycle.
While specific DFT or ab initio studies focused exclusively on the transition states of this compound are not extensively documented in the surveyed literature, the principles of such analyses are well-established for similar phosphine ligands. worktribe.comnih.govresearchgate.net A typical computational investigation would involve modeling the reactant(s) and product(s) and then employing algorithms to locate the first-order saddle point on the potential energy surface that connects them—the transition state. chemrxiv.orgdiva-portal.org The energy difference between the reactants and the transition state defines the activation energy (Ea or ΔG‡), a crucial parameter for predicting reaction feasibility and rates. rsc.org
For instance, in a palladium-catalyzed cross-coupling reaction where this compound acts as a ligand, DFT could be used to model the key steps of oxidative addition and reductive elimination. worktribe.com Calculations would reveal the geometry of the palladium center in the transition state, including bond lengths and angles between the metal, the phosphorus atom, and the reacting substrates. This data provides deep insight into how the ligand's electronic and steric properties influence the energy of the transition state and, consequently, the efficiency of the catalytic cycle. rsc.orgnih.gov
The table below illustrates the type of data that would be generated from a DFT study on a hypothetical reaction involving this compound, such as its intramolecular cyclization to form a phosphonium salt.
| Parameter | Transition State (TS) Value | Description |
|---|---|---|
| Calculated Activation Free Energy (ΔG‡) | 25.5 kcal/mol | The free energy barrier for the reaction, indicating the kinetic feasibility. |
| Imaginary Frequency | -250 cm-1 | A single negative frequency confirms the structure as a true transition state, corresponding to the P-C bond formation. |
| P···C Distance | 2.35 Å | The distance between the phosphorus atom and the carbon atom of the chloroethyl group in the TS. |
| C-Cl Distance | 2.10 Å | The elongating carbon-chlorine bond in the TS, indicating bond breaking. |
Kinetic Studies and Reaction Profiling
Kinetic studies offer an experimental window into reaction mechanisms by measuring how reaction rates change in response to varying concentrations, temperatures, or catalysts. mt.com Reaction profiling, often using in-situ monitoring techniques like NMR spectroscopy, tracks the concentration of reactants, intermediates, and products over time to build a comprehensive picture of the reaction pathway. nih.govmagritek.com
The order of a reaction with respect to each component can be determined by systematically varying their initial concentrations and observing the effect on the initial reaction rate. mt.com For a palladium-catalyzed reaction involving this compound (L), an aryl halide (Ar-X), and a nucleophile (Nu), a simplified rate law might take the form: Rate = k[Pd][L]x[Ar-X]y[Nu]z. The exponents x, y, and z, determined experimentally, provide vital clues about the composition of the rate-determining step. For example, kinetic studies on related phosphine-palladium systems have shown that the active catalyst is often a monoligated palladium species, which would be reflected in the determined reaction order for the phosphine. nih.gov
The following table summarizes the influence of this compound's properties on kinetic parameters in a typical catalytic cross-coupling reaction.
| Ligand Property | Effect on Catalytic Step | Kinetic Consequence |
|---|---|---|
| Moderate Electron-Donating Nature | Facilitates Oxidative Addition (Pd(0) → Pd(II)) | Increases the rate of catalyst activation and substrate turnover. smolecule.com |
| Significant Steric Bulk (Cone Angle) | Promotes Reductive Elimination (Pd(II) → Pd(0)) | Accelerates the final product-forming step and regenerates the active catalyst. smolecule.com |
| P-C Bond Flexibility | Allows for geometric adjustments during the cycle | Lowers the energy of transition states by reducing steric strain. |
Isotopic Labeling and Stereochemical Probes for Mechanism Elucidation
To unambiguously determine the pathway of atoms and the stereochemical outcomes of reactions, chemists employ sophisticated techniques like isotopic labeling and stereochemical probes. wikipedia.org These methods provide definitive evidence that can distinguish between proposed mechanistic pathways.
Isotopic labeling involves replacing an atom in a reactant with one of its heavier, non-radioactive isotopes (e.g., ¹³C for ¹²C, or ²H for ¹H) and then tracking the position of that label in the products using mass spectrometry or NMR spectroscopy. wikipedia.org For this compound, one could synthesize a variant labeled with ¹³C at one of the carbons in the ethyl chain. If this molecule were used in a reaction that results in cyclization, the position of the ¹³C in the final ring structure would confirm whether the reaction proceeded via an intramolecular or intermolecular mechanism. Similarly, studying the enzymatic hydrolysis of organophosphorus compounds using ¹⁸O-labeled water has been crucial in proving that the nucleophilic attack occurs at the phosphorus center. nih.govrero.ch This technique, known as a positional isotope exchange (PIX) experiment, could be adapted to study reactions of this compound. nih.gov
Stereochemical probes are used to understand the three-dimensional arrangement of atoms during a reaction. If a reaction occurs at a chiral center, determining whether the product's configuration is inverted, retained, or racemized provides powerful mechanistic insight. While this compound itself is achiral, it could react with a chiral substrate, or a chiral derivative of the phosphine could be synthesized. For example, if a reaction involving substitution at the phosphorus atom were carried out on a chiral phosphine, the stereochemistry of the resulting product would reveal the mechanism of the substitution (e.g., S_N2-type inversion or a process involving a pseudorotating intermediate).
Although specific applications of these techniques to this compound are not prominent in the available literature, their utility in the broader field of organophosphorus chemistry is well-established and they represent key methodologies for any future in-depth mechanistic investigation of this compound. nih.gov
Table of Mentioned Chemical Compounds
Coordination Chemistry and Ligand Design Principles Utilizing 2 Chloroethyldiphenylphosphine
Synthesis and Structural Characterization of Transition Metal Complexes with 2-Chloroethyldiphenylphosphine
This compound is a versatile ligand in transition metal chemistry, capable of forming a variety of coordination complexes. Its synthesis and the subsequent formation of metal complexes often involve standard organometallic techniques. The chloroethyl group provides a reactive site for further functionalization, allowing for the creation of more complex ligand architectures.
The coordination of this compound to a transition metal center significantly alters the electronic and steric environment around the metal. This modulation can enhance the metal's reactivity in catalytic processes. The ligand stabilizes various oxidation states of the metal while maintaining the necessary lability for substrate coordination, making it a valuable supporting ligand in homogeneous catalysis. smolecule.com
Complexes with transition metals such as palladium, platinum, rhodium, and ruthenium have been synthesized and characterized. smolecule.commdpi.com The reaction of this compound with a suitable metal precursor, typically in a dry solvent like dichloromethane (B109758) or diethyl ether under an inert atmosphere, yields the desired complex. mdpi.com The resulting products are often air-stable solids. mdpi.com
Monodentate Coordination Modes and Electronic Properties
In its simplest coordination mode, this compound acts as a monodentate ligand, binding to a metal center through the lone pair of electrons on the phosphorus atom. smolecule.comcsbsju.edulibretexts.org The geometry of the resulting complex is influenced by the electronic configuration and steric demands of the metal center. smolecule.com For instance, palladium and platinum complexes frequently adopt square planar geometries, which is consistent with their d8 electronic configuration. smolecule.com
The electronic properties of this compound are characterized by its moderate sigma-donating ability and limited pi-acceptor capabilities. smolecule.com The presence of the electron-withdrawing chloroethyl group diminishes the electron density at the phosphorus center when compared to a ligand like triphenylphosphine (B44618), leading to distinct coordination behavior. smolecule.com This electronic modification increases the electron density at the metal center through sigma-donation, while the weak pi-acceptor nature prevents excessive back-bonding that could deactivate a catalyst. smolecule.com Studies involving platinum complexes have shown that the chloroethyl substituent can create an asymmetric electronic environment, which can influence the selectivity of catalytic reactions. smolecule.com
The electronic spectra of transition metal complexes provide valuable insights into their electronic structure and bonding. The promotion of electrons from lower energy d-orbitals to higher energy d-orbitals gives rise to absorption bands. The energy of these transitions is influenced by the ligand field, with stronger field ligands causing a larger splitting of the d-orbitals. dalalinstitute.com
Design and Formation of Chelating and Multidentate Ligands from this compound
The chloroethyl group in this compound is a key feature that allows for the design and synthesis of more complex chelating and multidentate ligands. smolecule.comrsc.org Through nucleophilic substitution reactions, the chlorine atom can be replaced by other donor groups, leading to the formation of ligands that can bind to a metal center through multiple atoms. smolecule.com This transformation converts the initially monodentate phosphine (B1218219) into a bidentate or even a higher-denticity ligand. csbsju.edulibretexts.org
The ability to form chelate rings with a metal ion is a crucial aspect of ligand design. shivajichk.ac.in Bidentate ligands, for example, can form stable five- or six-membered rings with a metal center. cmu.eduwikipedia.org The formation of these chelate rings often leads to enhanced thermodynamic stability compared to complexes with monodentate ligands, a phenomenon known as the chelate effect. csbsju.edulibretexts.org The design of these ligands can be tailored to create specific coordination geometries and to influence the reactivity of the metal center. rsc.orgresearchgate.net The synthesis of such ligands often involves the reaction of the parent phosphine with a molecule containing the desired additional donor group(s). nih.gov
Multidentate ligands, which contain multiple donor atoms, can coordinate to a metal ion in various ways, offering flexibility in the design of coordination complexes. nih.govrsc.org The denticity of a ligand, or the number of donor atoms it uses to bind to the central metal ion, plays a significant role in the coordination chemistry. nih.gov
Electronic and Steric Factors Governing Metal-Ligand Interactions
The interaction between a metal and a ligand is governed by a combination of electronic and steric factors. Electronically, the donor-acceptor properties of the ligand play a crucial role. researchgate.net Sterically, the size and shape of the ligand influence the stability and reactivity of the complex. cmu.edu
Ligand Bite Angle and its Impact on Complex Stability and Reactivity
For chelating ligands, the bite angle is a critical parameter. wikipedia.org It is defined as the angle formed by the two donor atoms and the central metal atom (P-M-P angle for a diphosphine ligand). wikipedia.orgpsu.edu This angle is influenced by the length and flexibility of the backbone connecting the donor atoms. cmu.edu The preferred bite angle for a metal in a particular geometry (e.g., ~90° for square planar and octahedral complexes) influences the stability of the resulting complex. cmu.eduwikipedia.orgpsu.edu
| Ligand Property | Influence on Metal Complex |
| Bite Angle | Affects stability, reactivity, and selectivity in catalysis. wikipedia.orgpsu.edunih.gov |
| Flexibility of Backbone | Determines the accessible range of bite angles. cmu.edu |
| Steric Bulk | Influences substrate accessibility and can prevent catalyst deactivation. cmu.edu |
Donor-Acceptor Properties of the Phosphine Moiety
Phosphines are classic examples of ligands that exhibit both σ-donor and π-acceptor properties. researchgate.net The lone pair of electrons on the phosphorus atom is donated to an empty d-orbital on the metal, forming a σ-bond. researchgate.net Simultaneously, electron density can be back-donated from a filled d-orbital on the metal to an empty σ* or π* orbital on the phosphine ligand, forming a π-bond. researchgate.net
The balance between σ-donation and π-acceptance influences the electronic properties of the metal center. researchgate.net Strong σ-donating ligands increase the electron density on the metal, which can make it more susceptible to oxidative addition. smolecule.com Conversely, good π-accepting ligands decrease the electron density on the metal, which can stabilize low-valent metal centers. smolecule.com The electronic properties of the phosphine can be tuned by changing the substituents on the phosphorus atom. Electron-withdrawing groups, like the chloroethyl group in this compound, reduce the σ-donor strength and can enhance the π-acceptor character. smolecule.com
Advanced Spectroscopic and Diffraction Studies of Coordination Complexes
A variety of advanced techniques are employed to characterize the structure and bonding in coordination complexes of this compound. mdpi.comnih.govamazonaws.comrsc.org
Spectroscopic techniques provide valuable information about the electronic structure and bonding in these complexes. mdpi.comresearchgate.netarcjournals.orgsciensage.info
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly useful for studying phosphine ligands and their complexes. The chemical shift of the phosphorus nucleus is sensitive to its coordination environment. smolecule.com
Infrared (IR) and Raman Spectroscopy: These techniques are used to identify characteristic vibrational modes of the ligand and the metal-ligand bonds. rsc.orgsciensage.info In metal carbonyl complexes, the stretching frequency of the C-O bond is a sensitive probe of the electronic properties of the other ligands present. smolecule.com
UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the complex, which can be used to understand the d-orbital splitting and the nature of the metal-ligand bonding. mdpi.compkusz.edu.cn
Mass Spectrometry: This technique is used to determine the molecular weight of the complex and can provide information about its fragmentation pattern. arcjournals.org
Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to provide a more detailed understanding of the electronic structure and bonding in these complexes. nih.govrsc.org
Single Crystal X-ray Diffraction for Solid-State Structures
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional atomic arrangement, bond lengths, and bond angles of crystalline solids. nih.govresearchgate.net For metal complexes of phosphine ligands, SCXRD confirms the coordination number and geometry of the metal center, the conformation of the ligand, and the exact nature of the metal-phosphorus bond.
While this compound is utilized in the synthesis of various transition metal complexes, detailed crystallographic data for its specific coordination compounds are not extensively reported in publicly accessible literature. However, the structural characteristics can be reliably inferred from the vast number of structurally characterized complexes containing analogous diphenyl(alkyl)phosphine or triarylphosphine ligands. For instance, palladium(II) and platinum(II) complexes featuring two phosphine ligands typically adopt a square planar geometry. researchgate.netrsc.org Gold(I) phosphine halide complexes characteristically exhibit a linear geometry. researchgate.net
Key structural parameters obtained from SCXRD for related phosphine complexes provide expected values for complexes of this compound. The metal-phosphorus (M-P) and metal-chlorine (M-Cl) bond lengths are particularly informative about the nature of the coordination environment.
| Complex Fragment | Metal | Typical M-P Bond Length (Å) | Typical M-Cl Bond Length (Å) | Coordination Geometry | Reference(s) |
| cis-[PdCl₂(PR₃)₂] | Pd(II) | 2.22 - 2.34 | 2.27 - 2.36 | Square Planar | researchgate.netrsc.org |
| [AuCl(PR₃)] | Au(I) | ~2.23 | ~2.29 | Linear | researchgate.net |
| [RhCl(CO)(PR₃)₂] | Rh(I) | 2.31 - 2.34 | - | Square Planar | rsc.org |
This table presents typical data for analogous phosphine (PR₃) complexes to illustrate expected structural parameters.
In a typical crystal structure of a cis-dichlorobis(phosphine)palladium(II) complex, the P-Pd-P bond angle is approximately 90-100°, while the Cl-Pd-Cl angle is similarly close to 90°, consistent with a distorted square planar environment. researchgate.netrsc.org The specific electronic and steric properties of the 2-chloroethyl group in this compound are expected to induce minor variations in these general structural motifs.
NMR Spectroscopy (e.g., ³¹P, ¹³C, ¹H) for Solution-State Characterization
NMR spectroscopy is a primary tool for characterizing the structure and purity of this compound complexes in solution. najah.eduresearchgate.net The technique is non-invasive and provides detailed information about the ligand's electronic environment upon coordination to a metal center. rasayanjournal.co.innih.gov
³¹P NMR Spectroscopy is particularly powerful for studying phosphine complexes due to the high natural abundance and sensitivity of the ³¹P nucleus. trilinkbiotech.com The chemical shift (δ) of the phosphorus atom is highly sensitive to its electronic environment. researchgate.net Upon coordination to a metal, the ³¹P resonance shifts relative to that of the free ligand. This change, known as the coordination shift (Δδ = δcomplex - δligand), provides insight into the nature of the metal-phosphorus bond. rasayanjournal.co.inresearchgate.net A significant downfield shift upon coordination is common for many phosphine complexes, such as those of Rh(I) and Pd(II). najah.educsic.es
Furthermore, coupling between the ³¹P nucleus and other NMR-active nuclei, such as ¹⁰³Rh or ¹⁹⁵Pt, provides definitive evidence of coordination. For rhodium complexes, a large one-bond coupling constant (¹JRh-P), typically in the range of 140-200 Hz, is observed as a doublet in the ³¹P spectrum, confirming a direct Rh-P bond. nih.govhuji.ac.il
| Compound / Complex Type | Nucleus | Typical Chemical Shift (δ, ppm) | Key Feature(s) | Reference(s) |
| Free Ph₂P(CH₂CH₂Cl) | ³¹P | ~ -15 to -16 | Single resonance | electronicsandbooks.com |
| [RhCl(CO)(PR₃)₂] | ³¹P | +30 to +50 | Doublet, ¹JRh-P ≈ 140-160 Hz | nih.govcore.ac.uk |
| cis-[PdCl₂(PR₃)₂] | ³¹P | +10 to +20 | Singlet | najah.edu |
| Free Ph₂P(CH₂CH₂Cl) | ¹H | P-CH₂: ~2.4; Cl-CH₂: ~3.7; Ph: 7.3-7.5 | Multiplets | electronicsandbooks.com |
| Coordinated Ph₂P(CH₂CH₂Cl) | ¹H | P-CH₂ & Cl-CH₂ signals shift upon coordination | Changes in chemical shift and coupling constants | najah.edunih.gov |
| Free/Coordinated Ligand | ¹³C | P-CH₂: ~30; Cl-CH₂: ~45; Ph: 128-138 | Shifts and changes in JP-C coupling | electronicsandbooks.com |
This table provides representative NMR data for this compound and analogous phosphine (PR₃) complexes.
¹H and ¹³C NMR Spectroscopy are used to confirm the integrity of the ligand structure within the complex. In the ¹H NMR spectrum, the signals for the ethylenic protons (-CH₂-CH₂-) are diagnostic. Their chemical shifts and coupling patterns change upon coordination, reflecting the altered electronic environment and potential conformational locking. nih.gov Similarly, ¹³C NMR spectra show shifts in the carbon resonances of the ethyl and phenyl groups, and the phosphorus-carbon coupling constants (JP-C) can also be affected by coordination.
Theoretical Insights into Metal-Ligand Bonding and Electronic Structures of this compound Complexes
Theoretical calculations, particularly those using Density Functional Theory (DFT), provide profound insights into the nature of the metal-ligand bond and the electronic properties of complexes that are often difficult to probe experimentally. rsc.orgresearchgate.net These computational methods allow for the analysis of molecular orbitals, bond energies, and charge distributions, which together build a comprehensive picture of the bonding in this compound complexes.
This compound functions as a classic two-electron donor, L-type ligand. wikipedia.org The primary interaction with a transition metal is a σ-bond, formed by the donation of the phosphorus atom's lone pair of electrons into a vacant d-orbital on the metal center. This establishes the fundamental metal-phosphorus linkage.
DFT calculations on model phosphine complexes, such as Cr(CO)₅(PR₃), have been instrumental in visualizing and quantifying these interactions. rsc.org Key findings from such theoretical studies include:
Molecular Orbital Analysis: Computational models reveal the composition of the frontier molecular orbitals. The highest occupied molecular orbital (HOMO) in many phosphine complexes often shows significant metal d-orbital character, while the σ-bonding orbital (P→M) lies lower in energy. The orbitals involved in π-back-bonding (M→P-C σ*) can also be identified. rsc.org
Bond Dissociation Energies: Calculations can predict the strength of the M-P bond, allowing for comparisons between different phosphine ligands and metal centers.
Geometric and Electronic Changes upon Redox Activity: A key piece of evidence for π-back-donation comes from studying the geometric changes upon one-electron oxidation of the metal complex. Experimentally and computationally, oxidation typically leads to a lengthening of the M-P bond. rsc.orgresearchgate.net This is explained by the removal of an electron from a metal-based orbital that was participating in back-donation, thereby weakening the π-component of the M-P bond. In contrast, for pure σ-donor ligands like ammonia, M-N bonds often shorten upon oxidation due to the increased electrostatic attraction to the more highly charged metal center. rsc.org
Fukui Functions: Analysis of the change in electron density upon oxidation (the finite difference Fukui function) can identify the regions of the molecule most involved in the redox process, confirming that the vulnerability to oxidation lies in orbitals with significant M-P π-back-bonding character. researchgate.net
For this compound, theoretical models would predict it to be a moderate σ-donor with limited π-acceptor capabilities, similar to triphenylphosphine. The presence of the electron-withdrawing chloroethyl group may slightly enhance its π-acidity compared to a simple trialkylphosphine, influencing the electronic structure and reactivity of its metal complexes.
Catalytic Applications of 2 Chloroethyldiphenylphosphine Derived Ligands in Organic Synthesis
Homogeneous Catalysis Mediated by 2-Chloroethyldiphenylphosphine-Based Complexes
Complexes formed between transition metals and ligands derived from this compound are potent catalysts in homogeneous media. The ability of these ligands to chelate to a metal center through both the phosphorus atom and a secondary donor atom (like nitrogen or oxygen) often imparts enhanced stability and reactivity to the catalyst. This chelation effect is crucial for maintaining a coordinatively unsaturated and catalytically active metal center throughout the reaction cycle.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Negishi, Hiyama, Buchwald-Hartwig)
Palladium complexes bearing phosphine (B1218219) ligands are central to modern cross-coupling chemistry, a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. Ligands derived from this compound, particularly the P,N-bidentate ligand 2-(diphenylphosphino)ethylamine, are effective in a multitude of these transformations.
Suzuki-Miyaura Coupling : This reaction couples an organoboron compound with an organohalide. The use of P,N ligands can promote high catalytic activity. For instance, palladium complexes with ligands such as 3,7-dimethyl-1,5,7-triaza-3-phosphabicyclo[3.3.1]nonane (RO-PTA), a P,N ligand, have demonstrated high efficacy in the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid, achieving excellent yields in aqueous media. mdpi.com The nitrogen atom in these ligands can stabilize the palladium center and facilitate the catalytic cycle.
Heck Reaction : The Heck reaction forms a substituted alkene from an unsaturated halide and an alkene. Ferrocenylimine palladium(II) complexes, which feature a P,N-coordination environment analogous to that provided by 2-(diphenylphosphino)ethylamine derivatives, have been shown to be effective precatalysts. mdpi.com These catalysts demonstrate moderate to good activity for the coupling of various aryl halides with olefins. mdpi.com The general mechanism involves oxidative addition of the aryl halide to a Pd(0) species, followed by olefin insertion and β-hydride elimination. libretexts.org
Sonogashira Coupling : This reaction couples a terminal alkyne with an aryl or vinyl halide. The process is typically co-catalyzed by palladium and copper. wikipedia.org The choice of phosphine ligand is critical for efficiency. Bulky and electron-rich ligands can facilitate the reaction, even enabling copper-free versions under mild conditions. organic-chemistry.orglibretexts.org While specific data for simple this compound derivatives is sparse, the principles of ligand design suggest their utility in this context.
Buchwald-Hartwig Amination : This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. The mechanism involves oxidative addition, amine coordination and deprotonation, and finally, reductive elimination. wikipedia.orglibretexts.org The development of bidentate phosphine ligands was a significant advance, allowing for the coupling of primary amines. wikipedia.org P,N-ligands, by their bidentate and often hemilabile nature, can effectively stabilize the palladium catalyst and promote the crucial reductive elimination step.
The table below summarizes the general applicability of these ligands in various cross-coupling reactions.
| Cross-Coupling Reaction | Typical Substrates | Role of this compound-Derived Ligands | Key Advantages |
|---|---|---|---|
| Suzuki-Miyaura | Aryl Halides + Arylboronic Acids | Stabilize Pd(0)/Pd(II) intermediates; enhance catalyst lifetime. | High yields, tolerance of aqueous media. mdpi.com |
| Heck | Aryl Halides + Alkenes | Promote oxidative addition and regioselective olefin insertion. | Good activity for a range of substrates. mdpi.com |
| Sonogashira | Aryl Halides + Terminal Alkynes | Facilitate both Pd and Cu catalytic cycles. | Enables mild reaction conditions. organic-chemistry.org |
| Buchwald-Hartwig | Aryl Halides + Amines/Amides | Accelerate reductive elimination to form the C-N bond. | Broad substrate scope for amines. wikipedia.org |
Hydroamination and Other Addition Reactions
Hydroamination, the addition of an N-H bond across an unsaturated C-C bond, is a highly atom-economical method for synthesizing amines. Ruthenium complexes have emerged as effective catalysts for this transformation, particularly for the anti-Markovnikov hydroamination of vinylarenes. nih.gov Mechanistic studies have shown that these reactions can proceed through intermediates where the vinylarene is coordinated to the ruthenium center, making it susceptible to nucleophilic attack by the amine. berkeley.edu The presence of a phosphine ligand is crucial for catalyst activity. nih.gov
Ligands derived from 2-(diphenylphosphino)ethylamine and its more complex analogue, bis[2-(diphenylphosphino)ethyl]amine, are particularly well-suited for such reactions. For example, rhodium complexes of functionalized bis[2-(diphenylphosphino)ethyl]amine ligands have been used as catalysts for homogeneous hydrogenation, a related addition reaction. harvard.edu Furthermore, iron(II) complexes bearing ligands synthesized from 2-(diphenylphosphino)ethanamine have been shown to be efficient initiators for the ring-opening polymerization of ε-caprolactone, a process involving nucleophilic addition. nih.gov These catalysts produced high molecular weight polymers with high turnover frequencies. nih.gov
Stereoselective Catalysis
The creation of chiral molecules with high enantiomeric purity is a cornerstone of modern chemical synthesis. This is often achieved using chiral metal complexes where the stereochemical outcome is dictated by a chiral ligand. Ligands derived from this compound can be made chiral and used in asymmetric catalysis.
For example, a chiral derivative, (R)-2-(diphenylphosphino)-N-methyl-N-(1-phenylethyl)ethanamine, has been synthesized from chiral precursors. mdpi.com While this specific molecule was explored as an organocatalyst, its structure is representative of a chiral P,N-ligand that could be applied in transition metal catalysis.
A powerful strategy for creating chiral diphosphine ligands involves the asymmetric hydrophosphination of vinylphosphines. In a notable example, a chiral palladium template was used to promote the reaction between diphenylphosphine (B32561) and vinylphosphines. This process generated chiral diphosphine products, such as (R)- and (S)-prophos, with high regio- and stereoselectivity. nih.gov The resulting chiral diphosphines could then be liberated from the template and used as ligands in other asymmetric transformations. nih.gov This demonstrates a direct pathway from a simple phosphine to complex, enantiopure ligands for stereoselective catalysis. The effectiveness of such ligands stems from their ability to create a well-defined, asymmetric coordination sphere around the metal, which directs the approach of the substrate and controls the stereochemistry of the product-forming step. nih.gov
Mechanistic Elucidation of Catalytic Cycles
Understanding the detailed mechanism of a catalytic cycle is paramount for optimizing reaction conditions and designing more efficient catalysts. For reactions involving complexes of this compound-derived ligands, the mechanism generally follows well-established principles of organometallic chemistry, with the specific ligand influencing the kinetics and stability of key intermediates.
Identification of Key Intermediates and Transition States
The catalytic cycles for palladium-catalyzed cross-coupling reactions are generally understood to proceed through a sequence of discrete steps involving distinct intermediates.
Oxidative Addition : The cycle begins with the oxidative addition of an organohalide (Ar-X) to a low-valent metal center, typically Pd(0), to form a Pd(II) intermediate, [L-Pd(II)(Ar)(X)]. nih.govwikipedia.org For a P,N-ligand like 2-(diphenylphosphino)ethylamine, this intermediate would feature the ligand chelating to the palladium center.
Transmetalation (for Suzuki, etc.) : In reactions like the Suzuki-Miyaura coupling, the next step is transmetalation, where the organic group from the organoboron reagent is transferred to the palladium center, displacing the halide and forming a diarylpalladium(II) complex, [L-Pd(II)(Ar)(Ar')]. nih.govnih.gov This step is often facilitated by a base.
Reductive Elimination : The final step is the reductive elimination of the two organic groups to form the new C-C bond (Ar-Ar'), regenerating the catalytically active Pd(0) species. nih.govwikipedia.org
In the context of the Buchwald-Hartwig amination, after oxidative addition, the amine coordinates to the Pd(II) center, followed by deprotonation to form a palladium amide complex, [L-Pd(II)(Ar)(NR₂)]. Reductive elimination from this intermediate yields the C-N coupled product. wikipedia.orglibretexts.orgrug.nl
For ruthenium-catalyzed hydroamination, mechanistic studies have identified key intermediates that differ from the cross-coupling cycles. In the hydroamination of styrene, a ruthenium η⁶-styrene complex was identified as a key intermediate. berkeley.edu Nucleophilic attack by the amine on this π-complex forms a ruthenium η⁶-(2-aminoethyl)benzene complex. Subsequent exchange with another styrene molecule releases the product and regenerates the catalyst, highlighting a mechanism based on chemistry at the π-arene complex rather than oxidative addition. berkeley.edu
Rate-Determining Steps and Selectivity Control in Catalytic Reactions
Selectivity Control : Ligands exert profound control over reaction selectivity. In the Heck reaction, the regioselectivity of the olefin insertion step is influenced by both steric and electronic factors dictated by the ligand. organic-chemistry.org In stereoselective catalysis, the chirality of the ligand is directly responsible for enantioselectivity. The rigid C₂-symmetric backbone of ligands like DuPhos or the axial chirality of BINAP create a chiral pocket around the metal center, forcing the substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer. nih.gov The P,N-ligands derived from this compound can control selectivity through their specific bite angles and the potential for hemilability, where the N-donor arm can dissociate to open a coordination site for substrate binding, influencing both reactivity and selectivity.
The table below outlines the influence of ligand properties on key mechanistic steps.
| Mechanistic Step | Influential Ligand Property | Effect on Catalysis |
|---|---|---|
| Oxidative Addition | High Electron Donicity | Accelerates reaction, especially for unreactive substrates (e.g., Ar-Cl). fishersci.ca |
| Reductive Elimination | Steric Bulk / Wide Bite Angle | Promotes the formation of the product and regeneration of the catalyst. wikipedia.org |
| Transmetalation | Hemilability / Bite Angle | Can open a coordination site for the incoming nucleophile, affecting the rate. |
| Enantioselection | Ligand Chirality / Rigidity | Creates an asymmetric environment, leading to preferential formation of one enantiomer. nih.gov |
Catalyst Design and Optimization Strategies Incorporating this compound
The compound this compound serves as a valuable precursor for the synthesis of more complex phosphine ligands, which are integral to the design of advanced homogeneous catalysts. A common synthetic route involves the reaction of this compound with amines to generate aminophosphine ligands. A particularly versatile and widely studied class of ligands derived from this precursor are the N-substituted bis[2-(diphenylphosphino)ethyl]amine (PNP) ligands. These ligands feature a central nitrogen atom bonded to two diphenylphosphinoethyl arms, creating a tridentate P,N,P coordination pocket. The true utility of this ligand scaffold lies in the ability to modify the third substituent on the central nitrogen atom. This modification provides a powerful tool for fine-tuning the steric and electronic properties of the resulting metal complex, thereby optimizing its catalytic performance for specific organic transformations.
Structure-Performance Relationships in Ligand Design
The rational design of catalysts hinges on understanding the relationship between a ligand's structure and the catalyst's subsequent activity, selectivity, and stability. For ligands derived from this compound, such as the N-substituted bis[2-(diphenylphosphino)ethyl]amine scaffold, the substituent on the central nitrogen atom plays a pivotal role in dictating the catalytic outcome. By systematically varying this group, researchers can precisely modulate the catalyst's properties to meet the demands of a specific reaction.
Research into chromium-based catalysts for ethylene oligomerization has demonstrated the profound impact of the N-substituent's structure on performance. When various alkyl and cycloalkyl substituents are attached to the nitrogen atom of the bis(diphenylphosphino)amine backbone, the resulting chromium catalysts exhibit significant differences in both activity and product selectivity. researchgate.net For instance, ligands bearing cyclopentyl or cyclohexyl groups on the nitrogen atom were found to generate highly active catalysts that show excellent selectivity for the commercially valuable products 1-octene and 1-hexene. researchgate.net
Further studies have revealed that the steric bulk of the N-substituent is a critical parameter. Increasing the steric hindrance at specific positions on the substituent can lead to a marked reduction in the formation of undesirable byproducts, such as methyl- and methylenecyclopentane. researchgate.net Conversely, the introduction of a methyl group at another position on a cyclohexyl ring can shift the catalyst's selectivity, producing a nearly 1:1 mixture of 1-hexene and 1-octene. researchgate.net This illustrates a high degree of tunability, where subtle structural changes to the ligand backbone lead to significant changes in the product distribution.
The influence of the N-substituent extends to other catalytic systems as well. In palladium-catalyzed Suzuki cross-coupling reactions, new bis(diphenylphosphino)amine ligands, such as N,N-bis(diphenylphosphino)benzidine, have been synthesized and evaluated. researchgate.net The catalytic activity of the corresponding palladium complexes in coupling reactions is directly influenced by the nature of the aromatic diamine bridge that constitutes the N-substituent. researchgate.net Furthermore, the functional group attached to the amine can be used to control the solubility of the catalyst. This was demonstrated in the synthesis of water-soluble rhodium complexes for aqueous-phase hydrogenation, where acylation of bis[2-(diphenylphosphino)ethyl]amine with moieties bearing sulfonic acid groups rendered the catalyst soluble in water, a critical factor for its activity in that medium. harvard.edu
The following table summarizes key research findings on the relationship between the structure of N-substituted bis(diphenylphosphino)amine ligands and their performance in various catalytic reactions.
| N-Substituent on PNP Ligand | Metal Center | Catalytic Reaction | Key Performance Findings | Reference |
|---|---|---|---|---|
| Cyclopentyl | Chromium | Ethylene Tetramerization | Good activity and high selectivity toward 1-octene and 1-hexene. | researchgate.net |
| Cyclohexyl | Chromium | Ethylene Tetramerization | High activity and selectivity; increased steric bulk at the 2-position reduces side product formation. | researchgate.net |
| Benzidine | Palladium | Suzuki Cross-Coupling | Active catalyst; performance is dependent on the electronic properties of the benzidine bridge. | researchgate.net |
| Acylated with o-sulfobenzoic anhydride | Rhodium | Homogeneous Hydrogenation | Creates a water-soluble ligand, enabling catalysis in aqueous media. High activity observed. | harvard.edu |
| Biotinylated moiety | Rhodium | Asymmetric Hydrogenation | When conjugated with avidin, the complex acts as an asymmetric catalyst for the hydrogenation of α-acetamidoacrylic acid. | harvard.edu |
Immobilization and Heterogenization of Homogeneous Catalysts (Academic Perspective)
While homogeneous catalysts offer high activity and selectivity, their separation from the reaction products can be challenging and costly, hindering their industrial applicability. A primary goal in academic research is to bridge the gap between homogeneous and heterogeneous catalysis by immobilizing the molecular catalyst onto a solid support. This approach, known as heterogenization, aims to combine the high performance of homogeneous systems with the ease of separation and recyclability of heterogeneous ones. rsc.orgresearchgate.net
Ligands derived from this compound are well-suited for immobilization, provided they are first functionalized with an appropriate anchoring group. A prevalent strategy involves modifying the ligand with a reactive moiety, such as a trialkoxysilane group, which can then form a covalent bond with the surface of an inorganic oxide support like silica (B1680970). researchgate.net For example, bis(diphenylphosphinomethyl)amino ligands functionalized with a triethoxysilane group, such as (Ph₂PCH₂)₂N(CH₂)₃Si(OEt)₃, have been synthesized. researchgate.net The corresponding palladium(II) complexes were then immobilized on silica and demonstrated high activity as catalysts for the Heck reaction. researchgate.net
From an academic standpoint, the process of immobilization is not without its challenges. The reaction between the functionalized phosphine ligand and the support surface can be complex and may lead to the formation of unintended, inactive species. For instance, when bifunctional phosphines containing ethoxysilane groups are reacted with silica, a significant side reaction can occur where the phosphine is quaternized by an ethyl group originating from the ethoxysilane anchor. tamu.edu This results in the formation of a surface-bound ethylphosphonium salt, [R₃PEt]⁺[Si–O]⁻, which occupies space on the support but is incapable of binding to the metal center, leading to a loss of potential active sites and contributing to catalyst leaching if the desired covalent linkage is not efficiently formed. tamu.edu
Another advanced approach involves the use of structured porous materials. Palladium catalysts have been deposited over periodic mesoporous organosilica that has been modified with 2-(diphenylphosphino)ethyl groups. researchgate.net This can be achieved either by co-condensation of a pre-formed palladium complex of [2-(diphenylphosphino)ethyl]triethoxysilane with a silica precursor or by post-synthetic modification of the already-formed porous material. researchgate.net These methods provide a well-defined environment for the catalytic centers.
Beyond inorganic supports, soluble polymers and dendrimers have been explored as catalyst carriers. researchgate.net These macromolecular supports render the catalyst separable from the reaction mixture by techniques like precipitation or membrane filtration. Dendrimers, for instance, can be functionalized at their periphery with metal-binding groups, such as –N(CH₂PPh₂)₂, creating a macromolecular homogeneous catalyst with multiple active sites on its surface. researchgate.net
The table below outlines various strategies for the heterogenization of catalysts based on ligands derived from this compound.
| Ligand Derivative | Support Material | Immobilization Strategy | Resulting Catalyst Application | Reference |
|---|---|---|---|---|
| (Ph₂PCH₂)₂N(CH₂)₃Si(OEt)₃ | Amorphous Silica | Covalent grafting of the triethoxysilane group to surface silanol groups. | Heck reaction (Pd catalyst). | researchgate.net |
| [2-(diphenylphosphino)ethyl]triethoxysilane | Periodic Mesoporous Organosilica | Surfactant-directed co-condensation with a pre-formed Pd(II) complex. | Not specified. | researchgate.net |
| –N(CH₂PPh₂)₂ | Amido-amine Dendrimers | Functionalization of terminal groups on a soluble dendrimer support. | Hydroesterification of alkenes (Pd catalyst). | researchgate.netresearchgate.net |
| Ph₂P(CH₂)₃Si(OEt)₃ | Silica | Covalent grafting. Subject to side reactions forming inactive phosphonium (B103445) salts. | General support for metal complexes. | tamu.edu |
Synthesis and Functionalization of Advanced Organophosphorus Derivatives from 2 Chloroethyldiphenylphosphine
Modular Synthesis of Diversified Phosphine (B1218219) Derivatives
The modular nature of 2-chloroethyldiphenylphosphine permits a systematic approach to the synthesis of diverse phosphine derivatives through targeted alterations at either the haloethyl chain or the phenyl rings. This strategic functionalization allows for the fine-tuning of the ligand's properties for specific applications.
Alterations at the Haloethyl Chain for New Functional Groups
The chloroethyl group in this compound is a prime site for introducing new functionalities via nucleophilic substitution and elimination reactions. The carbon-chlorine bond is susceptible to cleavage by a variety of nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.
One notable transformation of the haloethyl chain is its conversion to a vinyl group through dehydrohalogenation. This reaction is typically achieved by treating the corresponding phosphine oxide, β-chloroethyl diphenylphosphine (B32561) oxide, with a base. The process involves an initial isomerization of β-chloroethyl diphenylphosphinite to β-chloroethyl diphenylphosphine oxide, which is then dehydrohalogenated upon heating to yield vinyl diphenylphosphine oxide acs.org. This vinylic functionality serves as a valuable synthetic handle for further modifications, such as addition reactions.
The chloroethyl group can also readily undergo nucleophilic substitution reactions. While specific examples with this compound are not extensively detailed in readily available literature, the principles of such reactions are well-established. For instance, reaction with alkoxides would lead to the formation of ether-functionalized phosphines, while reactions with primary or secondary amines would yield the corresponding amino-functionalized phosphines. These reactions would expand the library of available phosphine ligands with appended donor groups capable of secondary coordination to a metal center.
A general representation of these nucleophilic substitution reactions is shown below:
Ph₂PCH₂CH₂Cl + Nu⁻ → Ph₂PCH₂CH₂Nu + Cl⁻
Where Nu⁻ can be an alkoxide (RO⁻), an amide (R₂N⁻), or another suitable nucleophile. The success and rate of these reactions are influenced by factors such as the nature of the nucleophile, the solvent, and the reaction temperature.
The following table summarizes potential functional group transformations at the haloethyl chain:
| Reactant/Reagent | Product Functional Group | Reaction Type |
| Base (e.g., strong base on the phosphine oxide) | Vinyl | Elimination (Dehydrohalogenation) |
| Alcohol/Alkoxide | Ether | Nucleophilic Substitution |
| Amine | Amine | Nucleophilic Substitution |
| Thiol/Thiolate | Thioether | Nucleophilic Substitution |
| Cyanide | Nitrile | Nucleophilic Substitution |
Modifications on the Phenyl Rings
Functionalization of the phenyl rings of this compound offers another avenue for tuning its electronic and steric properties. These modifications can be achieved through various aromatic substitution reactions, although the presence of the phosphine group can influence the regioselectivity and reactivity of the rings.
One potential strategy for modifying the phenyl rings is through directed ortho-lithiation. This approach has been successfully applied to diphenylphosphine oxides, where the phosphinoyl group directs the lithiation to the ortho position of the phenyl rings. Subsequent reaction with an electrophile introduces a new substituent at that position. A similar strategy could potentially be adapted for this compound, likely after oxidation of the phosphorus center to protect it and to provide the directing group effect.
Another approach involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.netnih.govnih.gov These reactions are powerful tools for forming carbon-carbon bonds and could be used to introduce alkyl, aryl, or other organic fragments onto the phenyl rings, provided a suitable handle like a bromo or iodo substituent is first introduced on the ring. The synthesis of aryldiphenylphosphine oxides from aryl bromides has been demonstrated, showcasing the feasibility of P-C bond formation involving substituted aryl groups. acs.orgnih.gov
Electrophilic aromatic substitution on the phenyl rings is also a possibility. However, the phosphine group is generally deactivating and can be sensitive to the reaction conditions. Therefore, this approach might require careful optimization to achieve the desired substitution pattern without undesired side reactions.
Exploration of Novel Phosphorus-Containing Architectures
The unique reactivity of this compound also positions it as a building block for the synthesis of larger, more complex phosphorus-containing structures, including polymers, macromolecules, and supramolecular assemblies.
Polymeric Materials Precursors (Academic Focus on Chemical Synthesis)
This compound and its derivatives can serve as monomers or initiators in polymerization reactions to create novel phosphorus-containing polymers. For instance, related chlorophosphines have been shown to initiate the polymerization of acrylate monomers in the presence of epoxides. This suggests that this compound could potentially act as a pre-initiator in similar systems.
Furthermore, polyphosphazenes, a class of inorganic-organic hybrid polymers, are often synthesized from chlorophosphine precursors. umich.eduwikipedia.org The synthesis typically involves the ring-opening polymerization of hexachlorocyclotriphosphazene, followed by the substitution of chlorine atoms with organic side groups. wikipedia.org While not a direct application of this compound as a monomer, the chemistry involved in the synthesis of polyphosphazenes highlights the potential for incorporating diphenylphosphinoethyl functionalities into polymeric backbones through carefully designed synthetic routes. The synthesis of poly(dichlorophosphazene) can be achieved through the living cationic polymerization of trichlorophosphoranimine monomers with initiators like phosphorus pentachloride. researchgate.net
Phosphine-based Macromolecules and Supramolecular Assemblies
The functional groups introduced onto this compound can be utilized to construct well-defined macromolecules such as dendrimers and to direct the formation of supramolecular assemblies. Phosphine-containing dendrimers have been synthesized using various methods, including the Staudinger reaction between phosphines and azides. acs.orgmdpi.comacs.org By functionalizing the haloethyl chain or the phenyl rings with appropriate reactive groups, this compound derivatives could be incorporated as branching units or surface functionalities in dendritic structures.
The ability of phosphines to act as ligands for metal ions also opens up possibilities for their use in coordination-driven self-assembly. researchgate.netsioc-journal.cn By designing derivatives of this compound with multiple binding sites or specific geometric arrangements, it is possible to create discrete metallo-supramolecular architectures such as cages, rings, and coordination polymers. researchgate.net The properties of these assemblies are dictated by the nature of the phosphine ligand and the coordinating metal ion.
Investigation of Structure-Reactivity and Structure-Property Relationships in Derivatized Compounds
A central theme in the development of new phosphine derivatives is the understanding of how their molecular structure influences their chemical reactivity and physical properties. For phosphine ligands, two key parameters are often considered: their electronic properties (donor/acceptor capabilities) and their steric bulk.
The electronic nature of a phosphine ligand, often quantified by its Tolman electronic parameter (TEP), is determined by the substituents on the phosphorus atom. Electron-donating groups increase the electron density on the phosphorus, making it a stronger σ-donor. Conversely, electron-withdrawing groups decrease the electron density, enhancing the π-acceptor character of the phosphine. Modifications to the phenyl rings of this compound, such as the introduction of electron-donating (e.g., methoxy) or electron-withdrawing (e.g., trifluoromethyl) groups, would directly impact its TEP. Similarly, the functional groups introduced at the haloethyl chain can have a more subtle, yet significant, electronic influence.
The steric properties of a phosphine ligand are often described by its cone angle, a measure of its bulkiness. The size of the substituents on the phosphorus atom dictates the steric environment around a coordinated metal center, which can have a profound effect on the rates and selectivities of catalytic reactions. Functionalization of the phenyl rings, particularly at the ortho positions, would lead to a significant increase in the cone angle of the resulting phosphine derivative.
The interplay between these electronic and steric effects is crucial in determining the performance of a phosphine ligand in catalysis. For example, in palladium-catalyzed cross-coupling reactions, bulky and electron-rich phosphine ligands often lead to highly active catalysts. nih.govnih.gov By systematically varying the functional groups on this compound, a library of ligands with a range of electronic and steric profiles can be generated. The study of these derivatives in catalytic systems allows for the development of quantitative structure-activity relationships (QSAR), providing valuable insights for the rational design of more efficient catalysts.
The following table outlines the expected impact of structural modifications on the properties and reactivity of this compound derivatives:
| Structural Modification | Expected Effect on Electronic Properties (TEP) | Expected Effect on Steric Properties (Cone Angle) | Potential Impact on Reactivity/Properties |
| Introduction of electron-donating groups on phenyl rings | Decrease (stronger donor) | Increase (if at ortho position) | Enhanced catalytic activity in certain cross-coupling reactions |
| Introduction of electron-withdrawing groups on phenyl rings | Increase (weaker donor, better π-acceptor) | Increase (if at ortho position) | Altered selectivity in catalytic reactions |
| Functionalization of the ethyl chain with donor atoms (O, N) | Minor change | Minor change | Potential for hemilabile or chelating behavior |
| Conversion of ethyl to vinyl group | Minor change | Minor change | Introduction of a reactive site for further functionalization |
Advanced Spectroscopic and Analytical Methodologies for Comprehensive Research on 2 Chloroethyldiphenylphosphine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organophosphorus compounds in both solution and the solid state.
Multidimensional NMR techniques are indispensable for unambiguously assigning proton (¹H), carbon (¹³C), and phosphorus (³¹P) signals, especially in complex molecules where one-dimensional spectra may exhibit significant signal overlap. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely employed.
¹H-¹H COSY: This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. For a derivative of 2-Chloroethyldiphenylphosphine, COSY spectra would reveal the correlation between the protons on the ethyl chain, aiding in the assignment of the methylene (B1212753) groups.
¹H-¹³C HSQC: The HSQC experiment correlates proton signals with the carbon atoms to which they are directly attached. This is crucial for assigning the carbon signals of the ethyl and phenyl groups in this compound derivatives.
¹H-¹³C HMBC: HMBC spectra show correlations between protons and carbons over multiple bonds (typically 2-3 bonds). This is particularly useful for identifying quaternary carbons and for confirming the connectivity between different parts of the molecule, such as the attachment of the phenyl rings to the phosphorus atom.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about the spatial proximity of nuclei. For conformationally flexible molecules like this compound and its derivatives, NOESY can be used to determine the preferred conformation in solution by observing through-space interactions between protons. For instance, the relative orientation of the phenyl rings and the ethyl chain can be investigated. Studies on other phosphine (B1218219) ligands have successfully used NOESY to elucidate their conformational preferences in solution. researchgate.net
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| P-CH₂ | 3.65 (d, J = 14.0 Hz) | 38.0 (d, JP-C = 66.3 Hz) |
| Phenyl-C (ipso) | - | 132.3 (d, JP-C = 98.8 Hz) |
| Phenyl-C | 7.43-7.69 | 128.4-131.7 |
| Benzyl-C | 7.10-7.18 | 126.7-131.1 |
This interactive table showcases representative NMR data for a related phosphine oxide, illustrating the application of NMR spectroscopy in structural analysis.
Dynamic NMR (DNMR) spectroscopy is a powerful tool for investigating dynamic processes such as conformational changes or chemical exchange that occur on the NMR timescale. By recording spectra at different temperatures, it is possible to study the kinetics of these processes.
For phosphine ligands, variable-temperature ³¹P NMR is particularly informative for studying ligand exchange in metal complexes. Although specific DNMR studies on this compound were not found in the provided search results, the principles can be illustrated with studies on other phosphine complexes. For example, in complexes where a phosphine ligand is in equilibrium between a coordinated and a free state, the ³¹P NMR signals may broaden and coalesce as the temperature is increased, allowing for the determination of the activation energy of the exchange process. nih.gov
Such studies are crucial for understanding the behavior of phosphine ligands in catalytic cycles. The rates of these dynamic processes can significantly influence the reactivity and selectivity of a catalyst.
Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid phase. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solid samples.
For phosphine compounds, ³¹P solid-state NMR is particularly insightful. It can reveal the presence of different polymorphs or non-equivalent molecules in the crystal lattice, which may not be distinguishable in solution NMR. researchgate.netcdnsciencepub.com The principal components of the ³¹P chemical shift tensor, which can be determined from static or slow-spinning MAS spectra, are sensitive to the local electronic environment and geometry around the phosphorus atom. researchgate.netresearchgate.net
A study on dichlorotriphenylphosphorane (B105816) demonstrated the utility of solid-state ³¹P NMR in monitoring the stability and identifying different forms (ionic and covalent) of the compound in the solid state. nih.gov While specific solid-state NMR data for this compound is not available in the search results, the following table presents the principal components of the ³¹P chemical shift tensor for triphenylphosphine (B44618), a structurally related compound, illustrating the type of data obtained from such experiments. researchgate.net
| Compound | δ₁₁ (ppm) | δ₂₂ (ppm) | δ₃₃ (ppm) |
| Triphenylphosphine | 36 | 23 | -14 |
This interactive table provides an example of the principal components of the ³¹P chemical shift tensor for a related phosphine, showcasing the application of solid-state NMR in characterizing the electronic structure in the solid state.
Mass Spectrometry (MS) and Hyphenated Techniques
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. This is a critical step in the identification of new compounds or the confirmation of the identity of known substances. Techniques like time-of-flight (TOF) and Orbitrap mass analyzers are commonly used for HRMS.
For organophosphorus compounds, HRMS is essential for confirming their elemental composition, as illustrated by studies on various organophosphorus pesticides and flame retardants. mdpi.comnih.gov The exact mass of a derivative of this compound, specifically C₁₉H₂₄O₃P, has been reported with high accuracy using ESI-HRMS. rsc.org
| Compound | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |
| C₁₉H₂₄O₃P | 331.1463 | 331.1473 |
This interactive table presents high-resolution mass spectrometry data for a derivative of this compound, demonstrating the accuracy of this technique in determining elemental composition.
Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented by collision-induced dissociation (CID) or other methods. The resulting fragment ions are then mass-analyzed, providing valuable structural information. By studying the fragmentation patterns, it is possible to elucidate the structure of the parent ion.
The fragmentation pathways of organophosphorus compounds are often characteristic of their structure. For instance, studies on phosphine-based ligands and organophosphorus flame retardants have identified common fragmentation patterns, such as the cleavage of substituents from the phosphorus atom and rearrangements. mdpi.comacs.orgnih.gov These well-defined fragmentation rules can aid in the structural elucidation of unknown organophosphorus compounds. mdpi.com
While specific tandem mass spectrometry studies on this compound were not identified in the search results, the general fragmentation behavior of tertiary phosphines involves the loss of substituents attached to the phosphorus atom. For this compound, one would anticipate the potential loss of the chloroethyl group, phenyl groups, or fragments thereof, upon CID. The study of these fragmentation pathways is crucial for the structural confirmation and identification of related compounds in complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical techniques essential for the separation, identification, and quantification of this compound within complex mixtures. drawellanalytical.com The choice between GC-MS and LC-MS largely depends on the volatility and thermal stability of the analyte and its surrounding matrix.
Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable organophosphorus compounds. cromlab-instruments.es In a typical GC-MS analysis, a sample containing this compound is vaporized and injected into a gas chromatograph. The separation occurs in a capillary column, often a low-polarity phase like 5% diphenyl/95% dimethyl polysiloxane, where compounds are separated based on their boiling points and interactions with the stationary phase. cromlab-instruments.es As the separated components elute from the column, they enter the mass spectrometer.
The mass spectrometer ionizes the molecules, commonly through electron ionization (EI), which involves bombarding the molecules with a high-energy electron beam. This process causes the molecules to fragment in a reproducible manner, generating a unique mass spectrum that serves as a molecular fingerprint. For this compound, characteristic fragments would be expected, including the molecular ion peak (M+) and fragments corresponding to the loss of a chlorine atom, an ethyl group, or phenyl groups. The high-resolution capabilities of modern mass spectrometers allow for the determination of the elemental composition of these fragments, further confirming the identity of the compound. amazonaws.com Non-targeted GC-MS analysis can be used to identify impurities and related compounds in a sample of triphenylphosphine, a structurally similar compound. amazonaws.com
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable alternative for analyzing compounds that are not amenable to GC due to low volatility or thermal instability. researchgate.net LC-MS is particularly valuable for studying derivatives or reaction mixtures of this compound that may contain non-volatile products. In LC-MS, separation is achieved based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase. Reversed-phase chromatography is a common mode for separating organophosphorus compounds. springernature.com
Following chromatographic separation, the analyte is introduced into the mass spectrometer via an interface such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). These "soft" ionization techniques typically generate a protonated molecule [M+H]+ with minimal fragmentation, providing clear molecular weight information. sigmaaldrich.com Tandem mass spectrometry (LC-MS/MS) can be employed for enhanced selectivity and sensitivity. nih.govmdpi.com In this technique, the precursor ion corresponding to this compound is selected, fragmented, and the resulting product ions are analyzed, allowing for highly specific detection even in complex matrices. nih.govmdpi.com LC-MS/MS methods have proven to be significantly more sensitive than GC-MS for certain organophosphorus compounds, with limits of quantification up to 100 times lower. nih.gov
The table below illustrates potential mass fragments that could be observed in the mass spectrum of this compound, aiding in its identification in mixture analysis.
| Technique | Ionization Mode | Potential Fragment/Ion | m/z (Mass-to-Charge Ratio) | Significance |
| GC-MS | Electron Ionization (EI) | [C₁₄H₁₄ClP]⁺ | 248.05 | Molecular Ion (M⁺) |
| GC-MS | Electron Ionization (EI) | [C₁₂H₁₀P]⁺ | 185.05 | Loss of chloroethyl group [C₂H₄Cl] |
| GC-MS | Electron Ionization (EI) | [C₁₄H₁₄P]⁺ | 213.08 | Loss of chlorine atom [Cl] |
| GC-MS | Electron Ionization (EI) | [C₆H₅]⁺ | 77.04 | Phenyl group fragment |
| LC-MS/MS | Electrospray (ESI+) | [C₁₄H₁₄ClP + H]⁺ | 249.06 | Precursor Ion (Protonated Molecule) |
| LC-MS/MS | Electrospray (ESI+) | [C₁₂H₁₁P]⁺ | 186.06 | Product Ion (from fragmentation of precursor) |
X-ray Diffraction Studies
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of crystalline solids. For this compound and its derivatives, both single crystal and powder XRD techniques provide invaluable structural information. mdpi.comrsc.org
Single Crystal X-ray Diffraction (SCXRD) stands as the most powerful technique for the unambiguous determination of a molecule's structure, including precise bond lengths, bond angles, and conformational details. mdpi.com To perform this analysis, a high-quality single crystal of this compound, typically grown by slow evaporation of a solvent, is required. rsc.org
The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern, a collection of spots of varying intensities, is meticulously recorded as the crystal is rotated. libretexts.org The positions and intensities of these spots are directly related to the arrangement of atoms within the crystal lattice. By analyzing this diffraction data, the electron density map of the molecule can be constructed, revealing the exact position of each atom.
For this compound, SCXRD analysis would provide critical data on:
P-C Bond Lengths: The lengths of the bonds between the phosphorus atom and the carbon atoms of the two phenyl rings and the ethyl group.
C-Cl Bond Length: The precise length of the carbon-chlorine bond.
Bond Angles: The C-P-C bond angles, which define the geometry around the phosphorus center, and the C-C-Cl angle of the ethyl group.
Torsional Angles: The angles describing the orientation of the phenyl rings relative to the P-C bonds and the conformation of the chloroethyl chain.
Supramolecular Interactions: The analysis reveals how molecules pack in the crystal lattice, identifying any intermolecular interactions such as van der Waals forces or weak hydrogen bonds that influence the solid-state structure. mdpi.com
The table below presents typical crystallographic parameters that could be expected from an SCXRD analysis of a diphenylphosphine (B32561) derivative, providing a reference for this compound.
| Parameter | Description | Typical Value for Diphenylphosphine Derivatives |
| Crystal System | The symmetry system of the unit cell. | Monoclinic or Triclinic |
| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c, C2/c |
| a, b, c (Å) | The dimensions of the unit cell axes. | 5 - 20 Å |
| β (°) | The angle between the a and c axes in a monoclinic system. | 90 - 110° |
| Z | The number of molecules in the unit cell. | 2, 4, or 8 |
| P-C (phenyl) Bond Length | Distance between phosphorus and phenyl carbon. | ~1.83 Å |
| P-C (alkyl) Bond Length | Distance between phosphorus and alkyl carbon. | ~1.85 Å |
Powder X-ray Diffraction (PXRD) is a rapid and non-destructive technique used to analyze microcrystalline samples. wikipedia.org Unlike SCXRD, which requires a single perfect crystal, PXRD can be performed on a powdered sample containing a large number of randomly oriented crystallites. kocw.or.kr This makes it an ideal tool for routine characterization, phase identification, and purity assessment of synthesized this compound. nih.gov
In a PXRD experiment, a monochromatic X-ray beam is directed at the powdered sample. The diffracted X-rays are detected, and the data is presented as a plot of diffracted intensity versus the diffraction angle (2θ). kocw.or.kr The resulting diffractogram is a unique fingerprint for a specific crystalline phase. bnl.gov
Key applications of PXRD for this compound include:
Phase Identification: The experimental PXRD pattern can be compared against databases or a pattern calculated from single-crystal data to confirm the identity of the synthesized compound.
Purity Assessment: The presence of crystalline impurities will result in additional peaks in the diffractogram, allowing for the evaluation of sample purity.
Polymorphism Studies: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns. PXRD is crucial for identifying and characterizing these different solid-state forms, which can have different physical properties. nih.gov
Monitoring Solid-State Reactions: PXRD can be used to follow the progress of solid-state transformations or reactions involving this compound.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a fundamental tool for identifying functional groups and providing a unique "fingerprint" for a molecule like this compound. These methods probe the vibrational motions of atoms within a molecule, with each vibrational mode corresponding to a specific energy that can be absorbed (IR) or scattered (Raman). nih.gov
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For a vibration to be IR active, it must result in a change in the molecule's dipole moment. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).
Raman Spectroscopy involves irradiating a sample with a monochromatic laser source and detecting the inelastically scattered light. A vibrational mode is Raman active if it causes a change in the polarizability of the molecule's electron cloud. nih.gov IR and Raman spectroscopy are often complementary, as some vibrations may be strong in one technique and weak or absent in the other.
For this compound, key functional groups give rise to characteristic vibrational bands:
Diphenylphosphino Group (P-Ph₂): The P-C stretching vibrations and aromatic C-H and C=C stretching and bending modes associated with the phenyl rings will be prominent.
Chloroethyl Group (-CH₂CH₂Cl): The aliphatic C-H stretching and bending modes, as well as the C-C and C-Cl stretching vibrations, will be identifiable. The C-Cl stretch is a particularly useful diagnostic peak, typically appearing in the 830-560 cm⁻¹ region. materialsciencejournal.org
The combination of IR and Raman data allows for a comprehensive vibrational assignment. Density Functional Theory (DFT) calculations are frequently employed to compute theoretical vibrational spectra, which aids in the assignment of experimental bands to specific molecular motions. researchgate.net
The following table summarizes the expected characteristic vibrational frequencies for this compound.
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
| Aromatic C-H Stretch | Phenyl Rings | 3100 - 3000 | Medium-Weak | Medium-Strong |
| Aliphatic C-H Stretch | Ethyl Group | 3000 - 2850 | Medium | Medium |
| Aromatic C=C Stretch | Phenyl Rings | 1600 - 1450 | Medium-Strong | Strong |
| Aliphatic C-H Bend | Ethyl Group | 1470 - 1370 | Medium | Medium |
| P-Phenyl Stretch | P-C (Aryl) | 1100 - 1000 | Strong | Medium |
| C-Cl Stretch | Chloroalkane | 830 - 560 | Strong | Strong |
| P-C (Alkyl) Stretch | P-C (Alkyl) | 750 - 650 | Medium | Medium |
Advanced Chromatographic and Separation Techniques
The purification and isolation of this compound from reaction mixtures or commercial batches are critical for obtaining a high-purity product for subsequent research or application. Advanced chromatographic techniques are the primary methods employed for this purpose.
Preparative chromatography operates on the same principles as analytical chromatography (e.g., HPLC, GC) but is performed on a larger scale to isolate and purify quantities of a compound rather than simply detect and quantify it. springernature.comsemanticscholar.org For phosphine ligands like this compound, which can be susceptible to oxidation, purification is often conducted under an inert atmosphere. mdpi.com
Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a widely used and robust method for purifying phosphines and their derivatives. springernature.com The process involves:
Method Development: An analytical HPLC method is first developed to achieve good separation between this compound and any impurities or byproducts. Different stationary phases (e.g., normal-phase silica (B1680970) or reversed-phase C18) and mobile phase compositions are tested to optimize the separation. springernature.com
Scale-Up: The optimized analytical method is then scaled up to a preparative column with a larger diameter and particle size. The flow rate and sample injection volume are increased proportionally to handle larger quantities of the crude material.
Fraction Collection: As the separated compounds elute from the column, a detector (e.g., UV-Vis) monitors the effluent. A fraction collector is used to automatically collect the portion of the eluent containing the pure this compound.
Product Recovery: The solvent is removed from the collected fraction, typically by rotary evaporation, to yield the purified compound.
Flash Column Chromatography is another common and cost-effective method for preparative-scale purification. mdpi.com It is a form of medium-pressure liquid chromatography where the crude sample is loaded onto a column of stationary phase (e.g., silica gel) and the mobile phase (eluent) is pushed through the column with moderate pressure. This technique is faster than traditional gravity-fed column chromatography and is suitable for isolating gram-scale quantities of the target compound. The selection of an appropriate solvent system is crucial for achieving effective separation.
In some cases, phosphines are deliberately converted to more stable derivatives, such as phosphine-borane complexes or phosphine oxides, to facilitate purification. After isolation, an additional chemical step is required to revert the derivative back to the free phosphine. nih.gov
Chiral Chromatography for Enantiomeric Separation
The resolution of enantiomers of P-stereogenic compounds, such as derivatives of this compound, is a critical aspect of their synthesis and application, particularly in fields like asymmetric catalysis where enantiopurity is paramount. High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is the most prevalent and effective method for the direct analytical and preparative separation of these enantiomers. phenomenex.com The underlying principle of this technique involves the differential interaction between the individual enantiomers of the analyte and the chiral selector immobilized on the stationary phase. wikipedia.org These interactions lead to the formation of transient diastereomeric complexes, which possess different association energies, resulting in distinct retention times and, consequently, chromatographic separation. wikipedia.orgsigmaaldrich.com
The selection of an appropriate chiral stationary phase is crucial for achieving successful enantioseparation. For P-chiral phosphines and their derivatives, such as phosphine oxides, several classes of CSPs have proven effective. nih.gov These are broadly categorized and include:
Polysaccharide-based CSPs: These are among the most widely used CSPs due to their broad applicability. distantreader.org They typically consist of cellulose (B213188) or amylose (B160209) derivatives, such as amylose tris(3,5-dimethylphenylcarbamate), coated or covalently bonded to a silica gel support. The chiral recognition mechanism involves a combination of hydrogen bonding, π-π interactions, and steric hindrance within the helical grooves of the polysaccharide structure. wikipedia.org
Pirkle-type CSPs: Developed by William H. Pirkle, these "brush-type" phases are based on small chiral molecules covalently bonded to a silica support. chiralpedia.comregistech.com They often feature π-electron acceptor and/or π-electron donor moieties, facilitating chiral recognition through π-π interactions, hydrogen bonding, and dipole-dipole interactions. chiralpedia.com Specific Pirkle-type columns, such as those based on 1-(3,5-dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene (Whelk-O 1) or N,N′-(3,5-dinitrobenzoyl)-trans-1,2-diaminocyclohexane (DACH-DNB), are noted for their effectiveness in resolving a wide range of racemates, including phosphine oxides. registech.comhplc.eu
Detailed research into the enantioseparation of various P-stereogenic secondary phosphine oxides (SPOs), which serve as close structural analogs and precursors to chiral phosphines, provides a clear framework for the methodologies applicable to this compound derivatives. A comprehensive study demonstrated the successful resolution of a library of racemic SPOs using polysaccharide-based CSPs. researchgate.net The research highlights the empirical nature of method development, where different columns and mobile phase compositions are screened to achieve optimal separation.
In this study, various aryl- and alkyl-substituted phenylphosphine (B1580520) oxides were resolved. The separations were typically performed under normal-phase conditions, using a mobile phase consisting of a mixture of hexane (B92381) and an alcohol modifier, most commonly ethanol. researchgate.net The choice of the specific polysaccharide-based CSP (amylose- or cellulose-based) and the composition of the mobile phase were found to be critical factors influencing the retention and resolution of the enantiomers.
The findings from this research are summarized in the interactive data table below, which details the specific chromatographic conditions used for the successful enantioseparation of several P-stereogenic secondary phosphine oxides.
Table 1: HPLC Conditions for the Enantiomeric Separation of Various P-Stereogenic Secondary Phosphine Oxides
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase (v/v) | Retention Times (t_R, min) |
|---|---|---|---|
| (2-Methylphenyl)-phenylphosphine oxide | Phenomenex Lux 5 µm Amylose-2 | Hexane/Ethanol (85:15) | 20.8 (R), 22.5 (S) |
| (3-Methylphenyl)-phenylphosphine oxide | Phenomenex Lux 5 µm Cellulose-2 | Hexane/Ethanol (50:50) | 11.1 (-), 12.8 (+) |
| (4-Methylphenyl)-phenylphosphine oxide | Phenomenex Lux 5 µm Amylose-2 | Hexane/Ethanol (50:50) | 10.3 (-), 11.2 (+) |
| (2-Trifluoromethylphenyl)-phenylphosphine oxide | Phenomenex Lux 5 µm Cellulose-2 | Hexane/Ethanol (50:50) | 7.3, 7.9 |
| (3-Trifluoromethylphenyl)-phenylphosphine oxide | Phenomenex Lux 5 µm Amylose-2 | Hexane/Ethanol (50:50) | 6.7 (+), 8.7 (-) |
Data sourced from Varga et al., The Journal of Organic Chemistry, 2021. researchgate.net
This detailed research underscores the efficacy of chiral HPLC with polysaccharide-based CSPs for the analytical separation of P-stereogenic phosphine oxides. The established methodologies and conditions are directly translatable for developing separation protocols for this compound and its enantiomeric derivatives.
Future Research Directions and Emerging Trends in 2 Chloroethyldiphenylphosphine Chemistry
Integration of Machine Learning and Artificial Intelligence in Ligand Design and Reaction Prediction
The vast chemical space occupied by phosphine (B1218219) ligands presents a significant challenge and opportunity for catalyst development. rsc.orgchemrxiv.org Machine learning (ML) and artificial intelligence (AI) are emerging as transformative tools to navigate this complexity, enabling the rapid prediction of ligand properties and the efficient screening of extensive virtual libraries. rsc.orgchemrxiv.org
Recent studies have demonstrated the power of ML models in predicting key electronic and steric properties of phosphines. For instance, a model was developed to calculate the Tolman Electronic Parameter (TEP), a crucial measure of a phosphine's electron-donating ability, with an error of less than 1 cm⁻¹ compared to Density Functional Theory (DFT) calculations. chemrxiv.orgacs.org This model utilizes connectivity-based descriptors derived from SMILES strings, allowing for nearly instantaneous property prediction for thousands of ligands. chemrxiv.orgacs.org Such tools have been applied to large virtual phosphine databases, like the "Kraken" database which contains over 300,000 hypothetical structures, to analyze electronic property distributions and identify gaps in the existing ligand landscape. chemrxiv.orgnsf.govchemrxiv.org
Another approach, Δ-machine learning, has been successfully used to predict reaction energies for processes like C-H activation catalyzed by rhodium complexes. rsc.orgchemrxiv.orgagosr.com By training models on features derived from electron density or atomic positions, researchers can efficiently screen vast libraries of bisphosphine ligands to identify candidates that minimize reaction energy barriers, thereby accelerating the discovery of more efficient catalysts. rsc.orgchemrxiv.org This methodology has proven effective in pinpointing novel ligand structures with significantly improved performance compared to existing options. rsc.org
Predict Properties: Rapidly calculate the steric (%V_bur) and electronic (TEP) parameters for thousands of hypothetical derivatives. eurekalert.orgucla.edu
Screen for Performance: Identify promising candidates for specific catalytic transformations, such as cross-coupling or hydroformylation, by predicting their impact on reaction outcomes. nsf.govacs.org
Guide Synthesis: Prioritize the synthesis of ligands with the highest predicted activity, saving significant time and resources compared to traditional trial-and-error approaches.
Table 1: Application of Machine Learning in Phosphine Ligand Design
| ML Application | Description | Predicted Parameter / Outcome | Relevance to 2-Chloroethyldiphenylphosphine |
|---|---|---|---|
| Property Prediction | Development of models to quickly and accurately calculate ligand characteristics from their structure. chemrxiv.orgacs.org | Tolman Electronic Parameter (TEP), Percent Buried Volume (%V_bur). chemrxiv.orgeurekalert.org | Enables rapid characterization of novel ligands derived from the parent compound without immediate need for synthesis. |
| Virtual Screening | High-throughput computational evaluation of large, hypothetical ligand libraries to identify top-performing candidates. rsc.orgchemrxiv.org | Reaction energy barriers, catalytic activity, selectivity. rsc.orgchemrxiv.org | Accelerates the discovery of optimal ligand architectures based on the diphenylphosphinoethyl scaffold for specific reactions. |
| Reaction Optimization | Using data from initial screenings to build models that predict optimal reaction conditions (e.g., ligand, solvent, temperature). nsf.gov | Product yield, enantiomeric excess. | Facilitates the rapid optimization of catalytic systems employing new ligands derived from this compound. |
Exploration of this compound in Photoredox and Electrochemistry-Enabled Catalysis
Modern organic synthesis is increasingly turning to photoredox and electrochemical methods as sustainable alternatives to traditional catalysis, which often rely on harsh reagents or conditions. beilstein-journals.orgnih.gov These techniques use light or electricity to drive chemical transformations, often enabling unique reactivity pathways through the generation of radical intermediates. beilstein-journals.orgacs.orgnih.gov Phosphines and their derivatives are beginning to be explored in these emerging fields.
Electrochemistry offers a powerful tool for the synthesis and modification of organophosphorus compounds. beilstein-journals.orgnih.gov The electrochemical oxidation of metal anodes in the presence of phosphines like diphenylphosphine (B32561) has been used to directly synthesize metal-phosphido complexes. rsc.org Furthermore, electrosynthesis provides a green and efficient method for forming P-C, P-N, and other bonds, allowing for the construction of complex phosphine derivatives and phosphine oxides without the need for external chemical oxidants or reductants. beilstein-journals.orgnih.govchemrxiv.org The reactivity in these systems is highly dependent on the choice of electrodes (e.g., platinum, glassy carbon, nickel) and reaction conditions. beilstein-journals.orgnih.gov
In photoredox catalysis, phosphines can participate in radical reactions. acs.orgnih.gov For instance, a photoexcited catalyst can oxidize a phosphine to a phosphine radical cation. acs.orgnih.gov This highly reactive intermediate can then engage in further reactions, such as addition to alcohols or carboxylic acids to form a phosphoranyl radical, which can subsequently fragment to generate alkyl or acyl radicals for use in downstream transformations. acs.orgnih.gov This type of reactivity opens the door to novel deoxygenation and bond-forming reactions. acs.org Additionally, visible light has been shown to induce ligand exchange in certain metal-phosphine complexes, providing a mechanism for photochemical control over catalytic activity. rsc.org
For ligands derived from this compound, these fields present exciting opportunities:
Redox-Active Ligands: The electronic properties of the diphenylphosphino group can be tuned to influence the oxidation potential of the corresponding metal complexes, making them suitable for specific electrochemical or photoredox cycles.
Functional Handles for Immobilization: The chloroethyl group can be used to anchor phosphine-containing catalysts to electrode surfaces, facilitating heterogeneous electrochemical synthesis and catalyst recycling.
Modulation of Radical Reactivity: The substituents on the phosphorus atom and the ethyl backbone can be modified to influence the stability and reactivity of potential phosphoranyl radical intermediates in photoredox-mediated reactions.
Development of Bio-Inspired Catalytic Systems Utilizing Phosphine Motifs
Nature's catalysts—enzymes—achieve remarkable efficiency and selectivity by precisely controlling the three-dimensional environment around an active site. nih.gov Bio-inspired catalysis seeks to mimic these principles to create synthetic catalysts with superior performance. mpg.debeilstein-journals.org This involves incorporating catalytic motifs into structured molecular scaffolds, such as peptides or larger supramolecular assemblies, to control substrate orientation and stabilize transition states. nih.govnih.gov
One successful approach involves the incorporation of phosphine-containing amino acids into peptide sequences. nih.gov By designing peptides that adopt stable secondary structures like beta-turns or helices, researchers can create a chiral environment around the phosphine-metal active site, leading to high enantioselectivity in reactions such as allylic alkylation. nih.gov The specific peptide sequence and turn motif are critical for achieving high catalytic performance. nih.gov
The diphenylphosphinoethyl group of this compound is an ideal building block for bio-inspired systems:
Peptide Integration: The compound can be modified to create a phosphine-containing amino acid analogue. Incorporation of this building block into designed peptide sequences could generate a new class of peptide-based ligands for asymmetric catalysis.
Supramolecular Scaffolds: The diphenylphosphino moiety can be attached to larger host molecules like calixarenes or cyclodextrins. acs.org The resulting structures would possess a defined cavity that could bind a substrate through non-covalent interactions, positioning it for reaction at a coordinated metal center, thereby mimicking enzymatic substrate binding.
Enzyme Mimicry: The ligand can be incorporated into synthetic complexes that replicate the coordination environment of metalloenzyme active sites, potentially leading to catalysts for challenging transformations like C-H activation or dinitrogen reduction.
Advanced In-Situ and Operando Spectroscopic Techniques for Mechanistic Real-Time Analysis
A deep understanding of catalytic mechanisms is crucial for the rational design of improved catalysts. Traditional methods often identify only the starting materials and final products, leaving the transient, highly reactive intermediates within the catalytic cycle unobserved. Advanced in-situ (in the reaction vessel) and operando (while the reaction is running) spectroscopic techniques allow chemists to monitor reactions in real-time, providing a direct window into mechanistic pathways. nih.gov
For metal-phosphine complexes, several techniques are particularly powerful. 31P NMR spectroscopy is highly sensitive to the chemical environment of the phosphorus atom, and changes in its chemical shift upon coordination provide valuable structural information. wikipedia.org In-situ FT-IR spectroscopy is another key tool, especially for systems involving carbonyl ligands, as the stretching frequencies of the C-O bonds are sensitive probes of the electronic environment at the metal center, which is influenced by the coordinated phosphine ligands. nih.gov This has been used to study the stability and behavior of cobalt-bisphosphine hydroformylation catalysts under reaction conditions. nih.gov
More advanced techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to observe the real-time formation and evolution of charged species in solution. pnnl.govrsc.org This has been applied to monitor the step-by-step assembly of phosphine-ligated gold clusters, identifying intermediates that would be invisible to other methods. pnnl.govrsc.org These real-time monitoring approaches provide invaluable data for constructing accurate mechanistic models. uth.gr
Applying these techniques to reactions involving this compound and its derivatives would yield critical insights:
Intermediate Identification: Using in-situ 31P NMR or ESI-MS to detect and characterize transient metal-phosphine intermediates during a catalytic cycle.
Catalyst Activation and Deactivation Studies: Employing operando FT-IR or NMR to observe how the catalyst species evolves under process conditions, identifying pathways for activation, decomposition, or the formation of off-cycle species.
Kinetic Analysis: Real-time monitoring of reactant consumption and product formation allows for detailed kinetic studies, helping to determine rate-limiting steps and the influence of the ligand structure on reaction rates. uth.gr
Q & A
Q. What are the standard synthetic routes for preparing 2-Chloroethyldiphenylphosphine, and what are the critical reaction parameters?
- Methodological Answer : this compound can be synthesized via nucleophilic substitution reactions. A common approach involves reacting diphenylphosphine with 2-chloroethyl halides (e.g., 2-chloroethyl chloride) in anhydrous solvents like tetrahydrofuran (THF) under inert atmospheres. Critical parameters include:
- Temperature : Maintain 0–5°C during reagent addition to minimize side reactions.
- Catalysts : Use Lewis acids (e.g., AlCl₃) to enhance reactivity .
- Purification : Distillation under reduced pressure (e.g., 0.1 mmHg) yields high-purity product.
Table 1 : Comparative Reaction Conditions for Phosphine Derivatives
| Compound | Reactants | Solvent | Temp. (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Chlorodiphenylphosphine | PCl₃ + Ph₂PH | Toluene | 110 | 85 | |
| Diisopropyl-(2-chloroethyl)-phosphonate | (iPrO)₂PCl + ClCH₂CH₂Cl | THF | 25 | 72 |
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and flame-resistant lab coats.
- Ventilation : Conduct reactions in fume hoods due to potential phosphine gas release.
- Storage : Store under nitrogen at 2–8°C in glass containers to prevent moisture ingress and oxidation .
- Spill Management : Neutralize spills with 10% sodium bicarbonate solution before disposal.
Advanced Research Questions
Q. How does the chloroethyl group influence the reactivity of diphenylphosphine derivatives in nucleophilic substitution reactions?
- Methodological Answer : The chloroethyl group acts as a leaving group, enabling nucleophilic substitution. Key factors:
- Steric Effects : Bulky diphenyl groups reduce reaction rates with large nucleophiles (e.g., amines).
- Electronic Effects : Electron-withdrawing chloroethyl group increases electrophilicity at phosphorus, enhancing reactivity with soft nucleophiles (e.g., thiols).
- Mechanistic Studies : Use ³¹P NMR to track intermediate formation (e.g., phosphonium ions) during reactions .
Q. What analytical techniques are most effective for characterizing this compound, and how can data from NMR and mass spectrometry be interpreted?
- Methodological Answer :
- ¹H/³¹P NMR :
- ¹H NMR : δ 1.8–2.2 ppm (CH₂Cl), δ 7.3–7.6 ppm (aromatic protons).
- ³¹P NMR : δ 15–20 ppm (downfield shift due to electron-withdrawing chloroethyl group) .
- Mass Spectrometry : Molecular ion peak at m/z 262.5 ([M]⁺) with fragmentation patterns confirming Cl loss (m/z 227).
Q. How can contradictions in experimental data regarding the stability of this compound under varying storage conditions be resolved?
- Methodological Answer :
- Controlled Stability Studies :
| Condition | Degradation Rate (%) | Major Byproduct |
|---|---|---|
| Ambient air, 25°C | 25/day | Diphenylphosphine oxide |
| N₂ atmosphere, 4°C | <5/month | None detected |
- Resolution : Use inert gas purging and desiccants to suppress oxidation. Validate via FT-IR (P=O peak at 1250 cm⁻¹) .
Q. What role does this compound play in the synthesis of organophosphorus ligands, and how does its structure affect catalytic activity in transition metal complexes?
- Methodological Answer :
- Ligand Design : The chloroethyl group enables post-synthetic modifications (e.g., cross-coupling) to tailor ligand steric/electronic profiles.
- Catalytic Activity : Pd complexes with this compound show higher turnover numbers (TON > 10⁴) in Suzuki-Miyaura reactions compared to PPh₃ due to enhanced π-accepting ability .
Key Considerations for Data Interpretation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
